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molecular formula C8H8BrN B135996 5-Bromoindoline CAS No. 22190-33-6

5-Bromoindoline

Cat. No. B135996
M. Wt: 198.06 g/mol
InChI Key: QEDCHCLHHGGYBT-UHFFFAOYSA-N
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Patent
US04377699

Procedure details

Gall et al. [J. Org. Chem., Vol. 20 (1955), p. 1538] describes the direct bromination of 1-acetyl-indoline in glacial acetic acid with bromine followed by saponification to obtain 5-bromo-indoline in 85% yield but attempts to repeat the process with chlorine results in only about a 45% yield of 5-chloro-1-acetyl-indoline. The latter result is not surprising in view of references such as Thesing et al. [Chem. Ber., Vol. 95 (1962), p. 2205], German Pat. No. 1,123,668, British Pat. No. 919,864 and the Chemistry of Heterocyclic Compounds, Vol. 25, Indoles, part II, Wiley Interscience, New York, London, Sidney, Toronto, 1972 p. 129 which teach that the reaction of N-acetylated-indoline-2-sulfonates in glacical acetic acid with chlorine, hypochlorous acid or alkali metal hypochlorites results in a variety of chlorinated products including 5- and 7-chloro compounds. Japanese Patent Application Ser. No. P 69-27967 (1969) teaches that these difficulties may be avoided by reacting 1-acetyl-indoline with N-chlorosuccinimide in carbon tetrachloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
C([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6][CH2:5]1)(=O)C.[Br:13]Br>C(O)(=O)C>[Br:13][C:9]1[CH:8]=[C:7]2[C:12](=[CH:11][CH:10]=1)[NH:4][CH2:5][CH2:6]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CCC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2CCNC2=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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